molecular formula C17H15NO2 B11998479 Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- CAS No. 30831-83-5

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)-

Cat. No.: B11998479
CAS No.: 30831-83-5
M. Wt: 265.31 g/mol
InChI Key: BDVRKCMKQNMZQR-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a methoxybenzoyl group attached to the quinoline structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods often involve the use of various catalysts and reaction conditions to achieve the desired product. For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- can be compared with other quinoline derivatives such as:

The uniqueness of quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- lies in its specific structural features, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

30831-83-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(4-methoxyphenyl)-(2H-quinolin-1-yl)methanone

InChI

InChI=1S/C17H15NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-11H,12H2,1H3

InChI Key

BDVRKCMKQNMZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC=CC3=CC=CC=C32

Origin of Product

United States

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